2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone
Description
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone (referred to as compound c1a in ) is a fluorinated ketone derivative synthesized via nucleophilic substitution. The compound is prepared by reacting 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone with sodium benzenesulfinate in DMF at 110°C for 2.5 hours . Its structure features a phenylsulfonyl group (-SO₂Ph) at the α-position of the ketone and a para-trifluoromethylphenyl (-C₆H₄CF₃) moiety. These substituents confer distinct electronic and steric properties, making it relevant in pharmaceutical and materials research.
Properties
Molecular Formula |
C15H11F3O3S |
|---|---|
Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C15H11F3O3S/c16-15(17,18)12-8-6-11(7-9-12)14(19)10-22(20,21)13-4-2-1-3-5-13/h1-9H,10H2 |
InChI Key |
PDXUGNITDTZZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbon-11 is typically produced in cyclotrons through the bombardment of nitrogen gas with protons. The reaction involves the conversion of nitrogen-14 to carbon-11 via the following nuclear reaction:
14N(p,α)11C
This process requires high-energy protons and results in the formation of carbon-11, which can then be incorporated into various organic molecules.
Industrial Production Methods
In an industrial setting, the production of carbon-11 involves the use of cyclotrons, which are particle accelerators designed to produce high-energy protons. The nitrogen gas is introduced into the cyclotron, where it is bombarded with protons to produce carbon-11. The resulting carbon-11 is then rapidly synthesized into radiopharmaceuticals for use in PET imaging.
Chemical Reactions Analysis
Types of Reactions
Carbon-11 undergoes various types of chemical reactions, including:
Oxidation: Carbon-11 can be oxidized to form carbon dioxide.
Reduction: It can be reduced to form methane or other hydrocarbons.
Substitution: Carbon-11 can participate in nucleophilic substitution reactions to form labeled organic compounds.
Common Reagents and Conditions
Oxidation: Oxygen or other oxidizing agents are used to convert carbon-11 to carbon dioxide.
Reduction: Hydrogen gas or other reducing agents are used to convert carbon-11 to methane.
Substitution: Nucleophiles such as halides or amines are used in substitution reactions to form labeled compounds.
Major Products Formed
Carbon Dioxide: Formed through oxidation reactions.
Methane: Formed through reduction reactions.
Labeled Organic Compounds: Formed through substitution reactions.
Scientific Research Applications
Carbon-11 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tracer in studying chemical reactions and mechanisms.
Biology: Employed in the study of metabolic pathways and enzyme activities.
Medicine: Widely used in PET imaging to diagnose and monitor diseases such as cancer, neurological disorders, and cardiovascular diseases.
Industry: Utilized in the development of new radiopharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of carbon-11 involves its incorporation into biologically active molecules, which are then introduced into the body. Once inside the body, these labeled molecules participate in normal biochemical processes. The positrons emitted by carbon-11 interact with electrons in the body, producing gamma rays that can be detected by PET scanners. This allows for the visualization of biochemical processes in real-time.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Sulfonyl Group Modifications
- Methylsulfonyl Analog: 2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone (CAS 386715-52-2) replaces the phenylsulfonyl group with a methylsulfonyl (-SO₂Me) group.
- Methylthio Analog: 2-(3-Fluorophenyl)-1-(4-(methylthio)phenyl)ethanone (CAS 301699-27-4) substitutes the sulfonyl with a methylthio (-SMe) group. The thioether linkage decreases electron-withdrawing effects, altering reactivity and stability .
Heterocyclic Replacements
- Benzoimidazole Derivative: 2-(1H-Benzo[d]imidazol-1-yl)-1-(4-(trifluoromethyl)phenyl)ethanone replaces the sulfonyl group with a benzoimidazole ring. The compound has a melting point of 169–172°C and IR absorption at 1706 cm⁻¹ (C=O stretch) .
Fluorine Substituent Variations
Pharmacological and Functional Comparisons
- CYP51 Inhibitors: Pyridine-based analogs (e.g., UDO and UDD) with piperazine or pyridine moieties exhibit anti-Trypanosoma cruzi activity via CYP51 inhibition . The target compound’s phenylsulfonyl group may confer different target selectivity.
- Electronic Effects: The trifluoromethyl group in c1a enhances metabolic stability and electron-withdrawing properties, similar to analogs in .
Spectral and Physical Data
| Compound | Melting Point (°C) | IR (C=O stretch, cm⁻¹) | Key NMR Features |
|---|---|---|---|
| Target Compound (c1a) | Not reported | Not reported | Not reported |
| Benzoimidazole Derivative | 169–172 | 1706 | Aromatic protons at δ 7.6–8.2 ppm (1H NMR) |
| Methylsulfonyl Analog | Not reported | Not reported | Trifluoromethyl singlet at δ -63 ppm (19F NMR) |
| 2,2-Difluoro-Thienyl Analog | Not reported | 1706 | Thienyl protons at δ 6.8–7.1 ppm (1H NMR) |
While the target compound lacks reported spectral data, analogs suggest characteristic C=O stretches near 1700 cm⁻¹ and distinct aromatic/fluorine NMR signals .
Biological Activity
2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone is an organic compound with the molecular formula C15H11F3O3S. This compound has garnered interest in medicinal chemistry due to its unique structural properties, which include a phenylsulfonyl group and a trifluoromethyl-substituted phenyl group. These features contribute to its potential biological activities, including enzyme inhibition and receptor interaction.
Structural Characteristics
The compound's structure can be summarized as follows:
- Molecular Formula : C15H11F3O3S
- Molecular Weight : 328.3 g/mol
- IUPAC Name : 2-(benzenesulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone
- Key Functional Groups :
- Phenylsulfonyl group
- Trifluoromethyl group
- Carbonyl group
Enzyme Inhibition
Preliminary studies indicate that 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone may interact with specific enzymes, potentially acting as an inhibitor. The sulfonyl and carbonyl functional groups are known to participate in various biochemical interactions, which may lead to significant enzyme inhibition.
- Example of Potential Targets :
- Carbonic anhydrases
- Cytochrome P450 enzymes
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the binding affinity of the compound to target enzymes or receptors may be influenced by its unique structural features.
Case Studies and Experimental Data
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone:
- In Vitro Studies :
- A study demonstrated that similar sulfonamide derivatives exhibited significant inhibitory effects on specific enzymes involved in metabolic pathways. This suggests a potential for 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone to inhibit similar targets.
- Binding Affinity Assessments :
- Molecular docking studies have been conducted to predict the binding affinities of this compound with various biological targets. These studies indicate that the trifluoromethyl group may enhance binding due to its electronegative nature, which could stabilize interactions with target sites.
Comparative Analysis with Similar Compounds
To better understand its biological activity, it is useful to compare 2-(Phenylsulfonyl)-1-(4-(trifluoromethyl)phenyl)ethanone with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-Methylsulfonyl-1-[4-(trifluoromethyl)phenyl]ethanone | C15H12F3O3S | Methylsulfonyl group | Moderate enzyme inhibition |
| 2-Chloro-1-[4-(trifluoromethyl)phenyl]ethanone | C14H10ClF3O | Chlorine substituent | Variable activity based on target |
| 2-Aminosulfonamide-1-[4-(trifluoromethyl)phenyl]ethanone | C15H12F3NO3S | Amino group | Significant biological activity in neuroprotection |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
